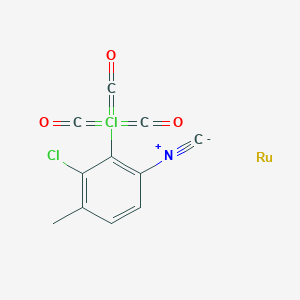
CID 71385572
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71385572 is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Mixing of Reactants: The initial step involves mixing specific reactants under controlled conditions.
Reaction Conditions: The reaction is carried out at a specific temperature and pressure to ensure the desired product is formed.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
CID 71385572 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
CID 71385572 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 71385572 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
CID 71385572 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 71298057: Known for its distinct chemical structure and properties.
CID 517922: Another compound with similar applications but different reactivity and stability.
Eigenschaften
CAS-Nummer |
62524-50-9 |
|---|---|
Molekularformel |
C11H5Cl2NO3Ru |
Molekulargewicht |
371.1 g/mol |
InChI |
InChI=1S/C11H5Cl2NO3.Ru/c1-8-3-4-9(14-2)11(10(8)12)13(5-15,6-16)7-17;/h3-4H,1H3; |
InChI-Schlüssel |
OAXXEZTYSQDYDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)[N+]#[C-])Cl(=C=O)(=C=O)=C=O)Cl.[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
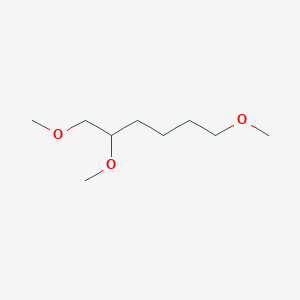
![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
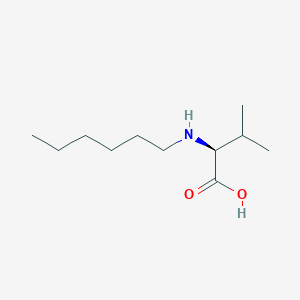
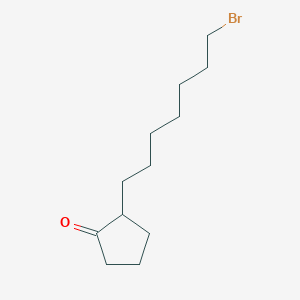

![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
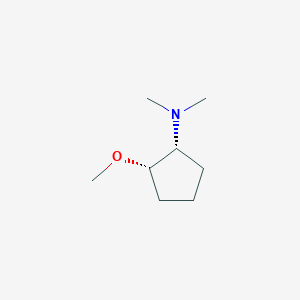


![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
